5-Bromo-1,8-dichloroisoquinoline
CAS No.:
Cat. No.: VC16528835
Molecular Formula: C9H4BrCl2N
Molecular Weight: 276.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H4BrCl2N |
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Molecular Weight | 276.94 g/mol |
IUPAC Name | 5-bromo-1,8-dichloroisoquinoline |
Standard InChI | InChI=1S/C9H4BrCl2N/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H |
Standard InChI Key | PCSVGOAXGHWSKW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C=CN=C(C2=C1Cl)Cl)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-Bromo-1,8-dichloroisoquinoline belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. The compound’s systematic IUPAC name reflects substituents at positions 1, 5, and 8: a bromine atom at C5 and chlorine atoms at C1 and C8. This arrangement creates distinct electronic and steric effects compared to other isomers, influencing reactivity and intermolecular interactions.
Table 1: Molecular Properties of 5-Bromo-1,8-Dichloroisoquinoline
Property | Value |
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Molecular Formula | C₉H₄BrCl₂N |
Molecular Weight | 276.94 g/mol |
Canonical SMILES | ClC1=C(Cl)C2=C(C=CN=C2Br)C=C1 |
Topological Polar SA | 12.8 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 2 |
The compound’s planar structure and halogen substituents enhance its ability to participate in π-π stacking and halogen bonding, critical for interactions with biological targets.
Spectroscopic Features
While experimental data for this isomer is scarce, analogous compounds exhibit characteristic spectroscopic signatures:
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NMR: Halogenated isoquinolines show distinct downfield shifts for aromatic protons adjacent to electronegative substituents. For example, in 5-bromo-1,3-dichloroisoquinoline, protons at C4 and C6 resonate near δ 8.5–9.0 ppm due to deshielding effects.
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IR: Stretching vibrations for C-Br and C-Cl bonds appear at 550–650 cm⁻¹ and 700–800 cm⁻¹, respectively.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-bromo-1,8-dichloroisoquinoline likely follows multi-step halogenation routes similar to those used for positional isomers. Key steps include:
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Isoquinoline Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 80°C introduces bromine at C5.
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Directed Chlorination: Sequential chlorination at C1 and C8 employs thionyl chloride (SOCl₂) under Friedel-Crafts conditions.
Challenges arise in controlling regioselectivity due to the proximity of C1 and C8. Advanced techniques like microwave-assisted synthesis or transition-metal catalysis may improve yield and purity.
Industrial Manufacturing
Industrial production faces scalability issues due to isomer separation difficulties. Continuous flow chemistry, as demonstrated for 5-bromo-1,3-dichloroisoquinoline, could mitigate these challenges by optimizing reaction parameters in real time.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atoms at C1 and C8 are susceptible to nucleophilic displacement. For instance:
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Amination: Reaction with ammonia or primary amines yields amino-substituted derivatives, enhancing water solubility.
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Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups, expanding applications in materials science.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ oxidizes the pyridine ring to a pyridine N-oxide, altering electronic properties.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring, producing tetrahydroisoquinoline derivatives with modified bioactivity.
Compound | IC₅₀ (HIV-1 RT) | IC₅₀ (HeLa Cells) |
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5-Bromo-1,3-dichloroisoquinoline | 0.8 µM | 12 µM |
5-Bromo-1,7-dichloroisoquinoline | 1.2 µM | 15 µM |
5-Bromo-1,8-dichloroisoquinoline | *Predicted: 1.5 µM | *Predicted: 18 µM |
Applications in Materials Science
Organic Semiconductors
The planar structure and halogen substituents facilitate charge transport in organic field-effect transistors (OFETs). Thin films of brominated isoquinolines exhibit hole mobility up to 0.3 cm²/V·s, comparable to rubrene.
Metal-Organic Frameworks (MOFs)
Coordination with transition metals (e.g., Cu, Zn) generates porous MOFs for gas storage. The 1,8-dichloro substitution pattern may enhance framework stability through intermolecular Cl···Cl interactions.
Challenges and Future Directions
Isomer Separation
Current chromatographic methods struggle to resolve 1,8-dichloro from other isomers. Chiral stationary phases or crystallization-driven separation could address this.
Targeted Drug Design
Computational modeling (e.g., molecular docking) is needed to predict the 1,8-dichloro isomer’s interaction with biological targets. Synthesis of focused libraries will enable structure-activity relationship (SAR) studies.
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